N-[4-[2-[3-(3,5-dimethoxyphenyl)-2-oxo-7-[2-(prop-2-enoylamino)anilino]-4H-pyrimido[4,5-d]pyrimidin-1-yl]ethyl]phenyl]prop-2-enamide
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Overview
Description
N-[4-[2-[3-(3,5-dimethoxyphenyl)-2-oxo-7-[2-(prop-2-enoylamino)anilino]-4H-pyrimido[4,5-d]pyrimidin-1-yl]ethyl]phenyl]prop-2-enamide is a complex organic compound with a unique structure that includes multiple aromatic rings, methoxy groups, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-[3-(3,5-dimethoxyphenyl)-2-oxo-7-[2-(prop-2-enoylamino)anilino]-4H-pyrimido[4,5-d]pyrimidin-1-yl]ethyl]phenyl]prop-2-enamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxybenzaldehyde, aniline derivatives, and pyrimidine precursors. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the pyrimidine core through condensation reactions involving aldehydes and amines.
Amidation: Introduction of the prop-2-enamide group through amidation reactions.
Aromatic Substitution: Functionalization of the aromatic rings with methoxy groups and other substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-[3-(3,5-dimethoxyphenyl)-2-oxo-7-[2-(prop-2-enoylamino)anilino]-4H-pyrimido[4,5-d]pyrimidin-1-yl]ethyl]phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
N-[4-[2-[3-(3,5-dimethoxyphenyl)-2-oxo-7-[2-(prop-2-enoylamino)anilino]-4H-pyrimido[4,5-d]pyrimidin-1-yl]ethyl]phenyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Materials Science: The compound’s unique structure may make it suitable for use in the development of advanced materials, such as organic semiconductors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-[4-[2-[3-(3,5-dimethoxyphenyl)-2-oxo-7-[2-(prop-2-enoylamino)anilino]-4H-pyrimido[4,5-d]pyrimidin-1-yl]ethyl]phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: An organic compound with a tertiary amine, ether, and hydroxyl functionality.
1-(4-Fluorophenyl)piperazine: A compound used in the synthesis of N,N-disubstituted piperazines.
Uniqueness
N-[4-[2-[3-(3,5-dimethoxyphenyl)-2-oxo-7-[2-(prop-2-enoylamino)anilino]-4H-pyrimido[4,5-d]pyrimidin-1-yl]ethyl]phenyl]prop-2-enamide stands out due to its complex structure, which includes multiple aromatic rings and a pyrimidine core
Properties
Molecular Formula |
C34H33N7O5 |
---|---|
Molecular Weight |
619.7 g/mol |
IUPAC Name |
N-[4-[2-[3-(3,5-dimethoxyphenyl)-2-oxo-7-[2-(prop-2-enoylamino)anilino]-4H-pyrimido[4,5-d]pyrimidin-1-yl]ethyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C34H33N7O5/c1-5-30(42)36-24-13-11-22(12-14-24)15-16-40-32-23(21-41(34(40)44)25-17-26(45-3)19-27(18-25)46-4)20-35-33(39-32)38-29-10-8-7-9-28(29)37-31(43)6-2/h5-14,17-20H,1-2,15-16,21H2,3-4H3,(H,36,42)(H,37,43)(H,35,38,39) |
InChI Key |
NOZQNRBLSPCZJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CC3=CN=C(N=C3N(C2=O)CCC4=CC=C(C=C4)NC(=O)C=C)NC5=CC=CC=C5NC(=O)C=C)OC |
Origin of Product |
United States |
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